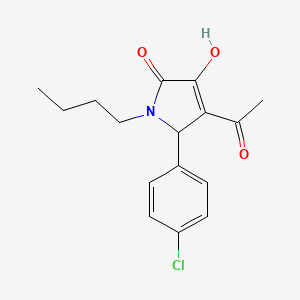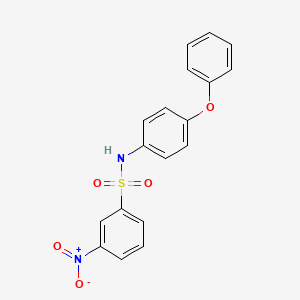![molecular formula C17H19ClN2OS B5090103 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5090103.png)
1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first discovered in 2003 and has since gained attention due to its potential therapeutic applications. CTMP is a potent inhibitor of dopamine and norepinephrine reuptake, which makes it a promising candidate for the treatment of various psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is based on its ability to inhibit the reuptake of dopamine and norepinephrine. This leads to an increase in the extracellular levels of these neurotransmitters, which can activate their respective receptors in the brain. The activation of dopamine receptors is associated with improvements in cognitive function, motivation, and mood, while the activation of norepinephrine receptors is linked to improvements in attention and alertness.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine inhibits the reuptake of dopamine and norepinephrine with high potency and selectivity. In vivo studies have shown that 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine increases the extracellular levels of dopamine and norepinephrine in the brain, which is associated with improvements in cognitive function, motivation, and mood. 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has also been shown to increase heart rate and blood pressure, which is consistent with its ability to activate the sympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has several advantages for lab experiments. It is a potent inhibitor of dopamine and norepinephrine reuptake, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is also relatively easy to synthesize, which makes it readily available for research purposes. However, 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain stable levels in vivo. Additionally, 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has a high potential for abuse, which can limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine. One area of interest is the development of 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine analogs with improved pharmacokinetic properties. This could include compounds with longer half-lives or increased selectivity for dopamine or norepinephrine transporters. Another area of interest is the investigation of 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine as a potential treatment for other psychiatric disorders, such as schizophrenia or bipolar disorder. Finally, there is a need for further research on the safety and efficacy of 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine in humans, particularly with regards to its potential for abuse.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine involves a multi-step process that starts with the reaction of 4-chlorobenzyl chloride and piperazine in the presence of a base. This results in the formation of 4-chlorobenzylpiperazine, which is then reacted with 5-methyl-3-thiophenecarboxylic acid to produce 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine. The final product is purified by column chromatography and recrystallization. The overall yield of the synthesis is around 40%.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been studied extensively in vitro and in vivo for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine and norepinephrine transporters, which makes it a potent inhibitor of their reuptake. This leads to an increase in the extracellular levels of dopamine and norepinephrine, which has been linked to improvements in cognitive function, motivation, and mood. 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has also been studied for its potential use as a treatment for ADHD, depression, and addiction.
Propiedades
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-13-10-15(12-22-13)17(21)20-8-6-19(7-9-20)11-14-2-4-16(18)5-3-14/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQYDZQHUVZHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorobenzyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5090028.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5090066.png)
![N-allyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5090077.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)
![N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)

![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)
![3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5090110.png)

![N-(3,4-dimethylphenyl)-2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5090124.png)